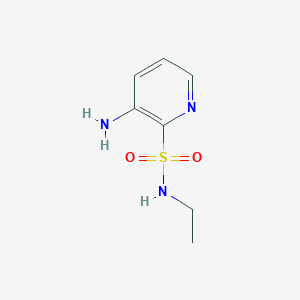

3-amino-N-ethylpyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

3-amino-N-ethylpyridine-2-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2,8H2,1H3 |

InChI Key |

QLJFQBPGIFUCCE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino N Ethylpyridine 2 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For 3-amino-N-ethylpyridine-2-sulfonamide, the key strategic disconnections involve the C-S bond of the sulfonamide, the S-N bond, and the C-N bonds of the pyridine (B92270) ring.

The primary disconnections for the target molecule are:

S-N bond disconnection: This is the most common and logical disconnection for a sulfonamide, leading back to a pyridine-2-sulfonyl chloride and ethylamine (B1201723). This approach simplifies the synthesis to the preparation of the key sulfonyl chloride intermediate.

C-S bond disconnection: This involves breaking the bond between the pyridine ring and the sulfur atom. This could lead to a 3-aminopyridine (B143674) derivative that would need to be sulfonated.

C-N bond disconnection (amino group): This disconnection suggests introducing the 3-amino group onto a pre-formed N-ethylpyridine-2-sulfonamide.

Pyridine ring synthesis: A more fundamental approach involves constructing the substituted pyridine ring itself from acyclic precursors.

These disconnections give rise to several possible synthetic pathways, which are explored in the following sections.

Classical Approaches to Pyridine-2-sulfonamide (B152805) Synthesis

Classical methods for the synthesis of the core pyridine-2-sulfonamide structure generally rely on two main strategies: electrophilic sulfonylation and nucleophilic displacement.

This strategy involves the reaction of a suitable pyridine precursor with an electrophilic sulfur-containing reagent. A common method is the preparation of a pyridine-2-sulfonyl chloride, which can then be reacted with an amine.

One route to obtaining the necessary pyridine-2-sulfonyl chloride is through the oxidative chlorination of a corresponding pyridinethiol. For instance, azaarenethiols can be treated with reagents like sodium chlorite (B76162) (NaClO2) in water to yield the corresponding azaarenesulfonyl chlorides. figshare.comresearchgate.net These sulfonyl chlorides are key intermediates that can readily undergo condensation with amines to form sulfonamides. figshare.comresearchgate.net

| Reactant | Reagent | Product | Notes |

| 2-Mercaptopyridine | NaClO2, H2O | Pyridine-2-sulfonyl chloride | Oxidative chlorination figshare.comresearchgate.net |

| Pyridine-2-sulfonyl chloride | Amine (e.g., ethylamine) | N-substituted pyridine-2-sulfonamide | Nucleophilic substitution |

Aromatic rings can also be directly sulfonated using sulfur trioxide (SO3) in the presence of a strong acid like sulfuric acid (H2SO4). masterorganicchemistry.comlibretexts.org The active electrophile in this case is HSO3+. masterorganicchemistry.com However, achieving regioselectivity on a substituted pyridine ring can be challenging.

Nucleophilic displacement is a fundamental reaction in organic synthesis. In the context of pyridine-2-sulfonamide synthesis, this typically involves the reaction of a sulfonyl chloride with a nucleophilic amine. researchgate.neteurjchem.comscite.ai The synthesis of novel N-aryl substituted benzenesulfonamide (B165840) derivatives has been reported by coupling benzenesulfonyl chloride with various substituted aromatic amines. researchgate.net A similar approach can be envisioned for pyridine-based sulfonamides.

The general reaction is as follows:

Pyridine-SO2Cl + R-NH2 → Pyridine-SO2NH-R + HCl

This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed.

Direct and Selective Functionalization Approaches to the 3-Amino Position

Introducing an amino group at the 3-position of the pyridine ring can be achieved through various methods, including direct amination reactions.

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives. wikipedia.orgntu.edu.sg It involves the reaction of the pyridine with sodium amide (NaNH2) to typically introduce an amino group at the 2-position. wikipedia.org While the 2-position is generally favored, the regioselectivity can be influenced by substituents on the pyridine ring. ntu.edu.sg The reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org

More modern approaches for the amination of pyridines often involve the activation of the pyridine ring. For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts2O and t-BuNH2, followed by deprotection. researchgate.netnih.gov This method shows high yields and excellent regioselectivity for the 2-position. researchgate.netnih.gov

For meta-functionalization, such as introducing a group at the 3-position, a dearomatization-rearomatization strategy can be employed. This involves converting the pyridine into an electron-rich dearomatized intermediate, which can then react with an electrophile at the desired position. nih.gov

N-Alkylation Techniques for the Sulfonamide Nitrogen

Once the primary sulfonamide (Pyridine-SO2NH2) is formed, the ethyl group can be introduced onto the sulfonamide nitrogen via N-alkylation. Various methods have been developed for the mono-N-alkylation of primary sulfonamides.

A common method involves the use of alkyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base. However, this can sometimes lead to dialkylation. More selective methods have been developed.

The "borrowing hydrogen" method is an efficient and environmentally friendly approach for N-alkylation. ionike.comresearchgate.netorganic-chemistry.orgacs.org This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. A well-defined Mn(I) PNP pincer precatalyst has been shown to be effective for the N-alkylation of sulfonamides with primary alcohols. acs.org This approach allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org

| Sulfonamide | Alkylating Agent | Catalyst System | Product | Yield |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer | N-Benzyl-p-toluenesulfonamide | Excellent acs.org |

| Various sulfonamides | Benzylic alcohols | FeCl2/K2CO3 | N-alkylated sulfonamides | >90% ionike.com |

Multicomponent Reaction Protocols for Pyridine Sulfonamide Construction

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyridine derivatives containing a sulfonamide moiety. rsc.orgresearchgate.netnih.govnih.gov

For example, a catalytic one-pot multicomponent reaction has been used to synthesize a library of pyridines with a sulfonamide moiety in high yields and short reaction times. rsc.orgresearchgate.net This approach involves the reaction of an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide, and ammonium (B1175870) acetate. rsc.org While this specific example does not produce the exact target molecule, it demonstrates the feasibility of using MCRs to construct highly substituted pyridine sulfonamides.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Aryl aldehyde | Malononitrile | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Ammonium acetate | Ionic liquid | Substituted pyridine with sulfonamide moiety rsc.orgresearchgate.net |

| Aldehyde | Methyl ketone | Ammonium acetate | - | Magnetic nanoparticles | Triarylpyridines with sulfonamide moieties nih.gov |

These MCRs provide a convergent and atom-economical route to complex pyridine structures and could potentially be adapted for the synthesis of this compound or its precursors.

Catalytic Synthesis Methods

Catalytic approaches offer significant advantages over traditional stoichiometric methods for sulfonamide synthesis, including milder reaction conditions, higher yields, and greater functional group tolerance. These methods are broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic pathways.

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the S-N bond in sulfonamides. These reactions typically involve the coupling of a sulfonyl-containing precursor with an amine. For the synthesis of this compound, this would likely involve the reaction of a 3-aminopyridine-2-sulfonyl derivative with ethylamine, or a related synthetic equivalent.

Copper- and palladium-based catalysts are the most extensively studied for this transformation. Copper-catalyzed reactions, often referred to as Chan-Lam coupling reactions, are particularly attractive due to the low cost and toxicity of copper. These reactions can be performed under mild conditions and are compatible with a wide range of substrates. For instance, the synthesis of N-aryl sulfonamides has been effectively achieved using copper-based catalysts, which offer the advantage of avoiding potentially genotoxic starting materials often used in traditional condensation methods. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of C-N bond formation that has been extended to S-N bond formation. While highly effective, the cost and potential toxicity of palladium necessitate the use of low catalyst loadings and efficient catalyst systems.

A plausible metal-catalyzed approach to this compound could involve the reaction of 3-aminopyridine-2-sulfonyl chloride with ethylamine. The reaction would be facilitated by a suitable metal catalyst and ligand system. The table below summarizes representative metal-catalyzed systems that could be adapted for this synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-120 | Cost-effective and widely applicable for N-arylation of sulfonamides. |

| Cu(OAc)₂ | TMEDA | - | MeOH | Room Temp | Mild conditions suitable for Chan-Lam coupling. |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | High efficiency and broad substrate scope for Buchwald-Hartwig amination. |

| NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 100 | Nickel catalysis offers a more economical alternative to palladium. |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering milder reaction conditions and often higher selectivity.

Organocatalytic Pathways: Organocatalysts are small organic molecules that can catalyze chemical transformations. For sulfonamide synthesis, organocatalysts can activate either the sulfonyl precursor or the amine. For example, cinchona alkaloid derivatives have been used to catalyze the asymmetric synthesis of sulfonamides. While direct organocatalytic methods for the synthesis of pyridine sulfonamides are still developing, the principles can be applied. For instance, a bifunctional organocatalyst could be employed to activate 3-aminopyridine-2-sulfonyl fluoride (B91410) for reaction with ethylamine, proceeding through a hydrogen-bonding network that facilitates nucleophilic attack. The use of sulfonyl fluorides is advantageous as they are often more stable and easier to handle than the corresponding sulfonyl chlorides.

Biocatalytic Pathways: Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates under environmentally benign aqueous conditions. While the direct biocatalytic synthesis of this compound has not been reported, enzymes such as sulfotransferases could potentially be engineered for this purpose. Sulfotransferases are involved in the biosynthesis of sulfated and sulfamated natural products and could be adapted to catalyze the transfer of a sulfonyl group to ethylamine. Another approach could involve the use of engineered cytochrome P450 enzymes for the direct aminosulfonation of a pyridine precursor. The biosynthesis of sulfonamide antibiotics in nature provides a blueprint for developing such biocatalytic systems.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of the synthesis. For example, sulfonamide synthesis has been successfully demonstrated in water, which simplifies product isolation and reduces waste. princeton.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Catalytic reactions, by their nature, improve atom economy compared to stoichiometric methods.

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.

Renewable Feedstocks: While not yet widely implemented for pyridine sulfonamide synthesis, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Mechanochemistry: Performing reactions in the solid state with mechanical grinding (ball milling) can eliminate the need for solvents altogether. This mechanochemical approach has been successfully applied to the synthesis of sulfonamides. nih.gov

The following table highlights some green chemistry approaches applicable to sulfonamide synthesis.

| Green Chemistry Approach | Description | Potential Application to Target Compound Synthesis |

|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent. | Reaction of 3-aminopyridine-2-sulfonyl chloride with ethylamine in an aqueous medium. |

| Mechanochemistry | Solvent-free reaction in a ball mill. | Solid-state reaction of a 3-aminopyridine-2-sulfonyl precursor with an ethylamine salt. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Rapid synthesis of the target compound, potentially reducing side reactions. |

| Catalyst Recycling | Using heterogeneous or magnetically separable catalysts. | Employing a supported copper or palladium catalyst that can be recovered and reused. |

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation.

For the synthesis of this compound, a flow chemistry setup could involve pumping solutions of the starting materials (e.g., 3-aminopyridine-2-sulfonyl chloride and ethylamine) through a heated reactor containing a packed bed of a heterogeneous catalyst. The product would be collected continuously at the outlet of the reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. eurjchem.com

Automated synthesis platforms can be integrated with flow reactors to enable the rapid synthesis and screening of a library of related compounds. For example, an automated system could be programmed to vary the amine component, allowing for the synthesis of a range of N-substituted 3-aminopyridine-2-sulfonamides for structure-activity relationship (SAR) studies. This high-throughput approach can significantly accelerate the drug discovery process. The benefits of flow chemistry are particularly evident in reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes safety risks.

Chemical Reactivity and Transformations of 3 Amino N Ethylpyridine 2 Sulfonamide

Reactivity of the Pyridine (B92270) Ring System

The pyridine nucleus, being heteroaromatic, displays a reactivity that is distinct from its carbocyclic analog, benzene (B151609). The nitrogen atom's electronegativity reduces the electron density of the ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish due to its electron-deficient nature. However, the presence of the activating amino group at the 3-position can facilitate such reactions. The directing effects of the substituents play a crucial role in determining the position of substitution.

The 3-amino group is a strong activating group and an ortho-, para-director. The 2-sulfonamide group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of electrophilic substitution.

| Electrophile | Predicted Position of Substitution | Rationale |

| Nitration (HNO₃/H₂SO₄) | Position 4 or 6 | The strong activating effect of the 3-amino group directs the electrophile to the ortho (4) and para (6) positions. The deactivating effect of the 2-sulfonamide group is overcome. |

| Halogenation (e.g., Br₂/FeBr₃) | Position 4 or 6 | Similar to nitration, the amino group's directing effect is dominant. |

| Sulfonation (SO₃/H₂SO₄) | Position 4 or 6 | The amino group directs the incoming sulfonyl group to the ortho and para positions. |

| Friedel-Crafts Alkylation/Acylation | Likely unreactive | The pyridine nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring and preventing the reaction. |

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In 3-amino-N-ethylpyridine-2-sulfonamide, the presence of good leaving groups at these positions would facilitate substitution. While the parent molecule does not have a leaving group other than a hydride ion (which is a poor leaving group), related compounds with halogens or other leaving groups at the 2, 4, or 6 positions would readily undergo nucleophilic substitution.

| Nucleophile | Potential Reaction Site (with appropriate leaving group) | Reaction Type |

| Amines | Position 2, 4, or 6 | Amination |

| Alkoxides | Position 2, 4, or 6 | Alkoxylation |

| Thiolates | Position 2, 4, or 6 | Thiolation |

It is important to note that nucleophilic attack on the pyridine ring often requires heating and the reaction can be slow due to the initial disruption of aromaticity. youtube.com

The pyridine core can undergo both oxidation and reduction reactions, although the conditions required can be harsh.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. In some cases, oxidation can lead to more complex transformations, such as oxidative dimerization, as has been observed in related 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). This reaction saturates the aromatic system, completely changing the chemical properties of the molecule.

Transformations of the 3-Amino Group

The 3-amino group is a versatile functional handle that can undergo a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic and thus reactive towards electrophiles.

| Reaction | Reagent | Product Type |

| Acylation | Acyl chlorides, acid anhydrides | Amide |

| Alkylation | Alkyl halides, sulfates | Secondary or tertiary amine |

| Arylation | Aryl halides (with catalyst), arylboronic acids (Chan-Lam coupling) | Secondary or tertiary arylamine |

N-alkylation is a common transformation for sulfonamides and can be a valuable tool in organic synthesis. researchgate.net Similarly, N-arylation of aminopyridines can be achieved using various cross-coupling methodologies. researchgate.net

The primary aromatic amino group at the 3-position can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Pyridine-3-diazonium salts are relatively stable compared to their 2- and 4-isomers and can serve as versatile intermediates for the introduction of a wide range of functional groups. rsc.org

| Reagent | Product | Transformation |

| H₂O, heat | 3-Hydroxy-N-ethylpyridine-2-sulfonamide | Sandmeyer-type hydroxylation |

| CuCl/HCl | 3-Chloro-N-ethylpyridine-2-sulfonamide | Sandmeyer reaction |

| CuBr/HBr | 3-Bromo-N-ethylpyridine-2-sulfonamide | Sandmeyer reaction |

| CuCN/KCN | 3-Cyano-N-ethylpyridine-2-sulfonamide | Sandmeyer reaction |

| HBF₄, heat | 3-Fluoro-N-ethylpyridine-2-sulfonamide | Schiemann reaction |

| H₃PO₂ | N-ethylpyridine-2-sulfonamide | Deamination |

| Azo coupling reagents (e.g., β-naphthol) | Azo dye | Azo coupling |

The diazotization of aminopyridines and their subsequent reactions are well-established methods for the functionalization of the pyridine ring. researchgate.net

Condensation Reactions

The primary amino group at the C-3 position of the pyridine ring is a potent nucleophile, making it readily available for various condensation reactions. These reactions are fundamental in constructing more complex heterocyclic systems, which is a common strategy in medicinal chemistry. The reactivity of the amino group allows it to react with a wide array of electrophilic partners, leading to the formation of new carbon-nitrogen bonds.

For instance, condensation with dicarbonyl compounds, α-halo ketones, or other bifunctional electrophiles can lead to the annulation of new rings onto the pyridine scaffold. Simple condensation of aminopyridines with sulfonyl chlorides in the presence of a base like pyridine is a standard method for forming the sulfonamide bond itself. researchgate.net Furthermore, multicomponent reactions involving aminopyridine derivatives have been developed to synthesize complex molecules in a single step. nih.gov The reaction of 2-aminopyridine (B139424) with p-bromo phenacyl bromide, for example, yields an imidazole[1,2-a]pyridine core structure, which can be further functionalized.

Below is a table summarizing potential condensation reactions for this compound based on established aminopyridine chemistry.

| Reagent Class | Example Reagent | Potential Product Structure |

| α-Halo Ketones | Phenacyl Bromide | Imidazo[1,2-a]pyridine derivative |

| β-Ketoesters | Ethyl Acetoacetate | Pyridopyrimidine derivative |

| Dicarbonyls | Acetylacetone | Diazepine or other fused ring system |

| Isothiocyanates | Phenyl Isothiocyanate | N-Pyridylthiourea derivative |

| Aldehydes/Ketones | Benzaldehyde | Schiff base (Imine) derivative |

Chemical Behavior of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a critical pharmacophore found in numerous therapeutic agents. nih.gov Its chemical behavior in this compound is influenced by both the adjacent pyridine ring and the N-ethyl substituent.

The sulfonamide moiety imparts weak acidity to the N-H proton. The electron-withdrawing nature of the sulfonyl group delocalizes the negative charge of the conjugate base, stabilizing it through resonance. Consequently, the sulfonamide nitrogen can be deprotonated by a sufficiently strong base to form an anionic species. This deprotonation is a key step in many reactions involving the sulfonamide group, such as alkylation or acylation. nih.gov

Conversely, the molecule also possesses basic centers. The pyridine ring nitrogen is basic (typical pKa of pyridinium (B92312) ion is ~5.2) and the exocyclic 3-amino group is also basic (pKa of 3-aminopyridinium is ~6.0). nih.gov These sites can be protonated by acids to form stable salts. The relative basicity suggests that under acidic conditions, protonation would likely occur preferentially at the 3-amino group, followed by the pyridine nitrogen.

| Functional Group | Type | Predicted pKa | Notes |

| 3-Amino Group (protonated) | Acidic | ~6.0 | Acts as a base in its neutral form. |

| Pyridine Nitrogen (protonated) | Acidic | ~5.2 | Acts as a base in its neutral form. |

| Sulfonamide N-H | Acidic | ~10-11 | Can be deprotonated by strong bases. |

The sulfonyl group (SO₂) is generally robust and chemically inert under many reaction conditions. However, modern synthetic methods have enabled its transformation. The S-N bond of the sulfonamide can be cleaved under harsh reductive or acidic conditions. researchgate.net More sophisticated strategies involve the activation of the sulfonamide for further functionalization. For example, photocatalytic methods can generate sulfonyl radical intermediates from sulfonamides, which can then participate in various C-C or C-heteroatom bond-forming reactions. acs.org Another approach involves converting the primary sulfonamide into a sulfonyl pyrrole, which acts as a versatile intermediate that can be transformed into sulfinates, sulfonic acids, or other sulfones. lookchem.com While these methods are typically demonstrated on primary or N-aryl sulfonamides, they suggest potential pathways for the transformation of the N-alkyl sulfonamide in the target molecule.

The nitrogen atom of the sulfonamide can serve as a point for further molecular elaboration, a process known as N-functionalization. Following deprotonation with a base such as sodium hydride, the resulting anion can react with various electrophiles. nih.gov Alkylation with alkyl halides or acylation with acid chlorides can introduce new substituents, modifying the compound's properties. This strategy is common in drug development for creating libraries of related compounds. researchgate.net

Conversely, the sulfonamide group is often used as a protecting group for amines due to its stability. Its removal, or deprotection, can be challenging and typically requires harsh conditions that may not be compatible with other functional groups in the molecule. researchgate.net Common methods include:

Reductive Cleavage: Using reagents like sodium in liquid ammonia, or samarium iodide.

Acidic Hydrolysis: Requiring strong acids such as trifluoromethanesulfonic acid or HBr in acetic acid, often at elevated temperatures. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a crucial aspect of the chemical reactivity of a multifunctional molecule like this compound.

Chemoselectivity: The molecule presents multiple nucleophilic sites: the 3-amino group, the sulfonamide nitrogen, and the pyridine nitrogen. The exocyclic 3-amino group is the most nucleophilic and is the likely site of reaction with electrophiles like acylating or alkylating agents under neutral or mildly basic conditions. The sulfonamide nitrogen is significantly less nucleophilic and requires deprotonation with a strong base before it will react. The pyridine nitrogen's nucleophilicity is attenuated by its inclusion in the aromatic ring, though it can be alkylated to form pyridinium salts. nih.gov

Regioselectivity: This refers to the site-selectivity of reactions, particularly on the pyridine ring. wikipedia.org For electrophilic aromatic substitution, the outcome is determined by the combined directing effects of the existing substituents.

The 3-amino group is a powerful activating, ortho, para-director, favoring substitution at positions 2, 4, and 6.

The 2-sulfonamide group is a deactivating, meta-director, favoring substitution at positions 4 and 6.

The combined influence of both groups strongly directs incoming electrophiles to the C-4 and C-6 positions of the pyridine ring. Nucleophilic aromatic substitution, which is generally favored in pyridine rings compared to benzene, would occur at the C-2 and C-4 positions if a suitable leaving group were present. nih.govstackexchange.com

Stereoselectivity: In the absence of pre-existing chiral centers or the use of chiral reagents, reactions involving this compound would typically yield achiral products or racemic mixtures if a new stereocenter is formed.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity and selectivity observed for this compound.

Condensation Reactions: The mechanism of condensation at the 3-amino group typically begins with the nucleophilic attack of the amino nitrogen onto an electrophilic carbon (e.g., a carbonyl group). This is often followed by a dehydration step to form an imine or, in the case of intramolecular reactions, cyclization to form a new heterocyclic ring. Kinetic and mechanistic studies on the oxidation of 3-aminopyridine (B143674) have shown that the reaction involves the nucleophilic attack of the amino nitrogen on an electrophilic oxygen atom. researchgate.net

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The amino and sulfonamide substituents influence the stability of this intermediate. For substitution at the C-4 or C-6 positions, the positive charge can be delocalized onto the nitrogen of the powerful electron-donating amino group through resonance, significantly stabilizing the intermediate and lowering the activation energy for the reaction at these sites.

Sulfonamide N-Alkylation: This reaction follows a two-step mechanism. First, a base abstracts the acidic proton from the sulfonamide nitrogen to generate a resonance-stabilized sulfonamide anion. In the second step, this anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., methyl iodide) in a classic Sₙ2 reaction to form the N-alkylated product. nih.gov The formation of a double sulfonylation product can sometimes occur if the reaction conditions are strongly basic, as the initially formed sulfonamide is still acidic enough to be deprotonated and react again. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Amino N Ethylpyridine 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide primary information about the number and types of hydrogen and carbon atoms in a molecule. For 3-amino-N-ethylpyridine-2-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the amino group, and the N-ethyl substituent. The aromatic protons of the pyridine ring typically appear in the δ 6.5-8.5 ppm region. researchgate.net The protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃), while the amino (NH₂) and sulfonamide (NH) protons would likely appear as broad singlets. The proton of a sulfonamide –SO₂NH– group, for instance, is known to appear as a singlet between 8.78 and 10.15 ppm in related molecules. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons in similar derivatives show signals in the region between 111.83 and 160.11 ppm. rsc.org The two carbons of the N-ethyl group would be found in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure.

COSY would establish proton-proton couplings, confirming the connectivity within the ethyl group and identifying adjacent protons on the pyridine ring.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the N-ethyl group to the sulfonamide nitrogen and linking the sulfonamide and amino groups to their respective positions on the pyridine ring.

Based on the analysis of similar structures, the predicted NMR data for this compound are summarized below. researchgate.netrsc.orgnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position (Pyridine Ring) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-Sulfonamide | - | ~155-160 |

| C3-Amino | - | ~145-150 |

| H4 / C4 | ~7.5-7.7 (dd) | ~125-130 |

| H5 / C5 | ~6.7-6.9 (dd) | ~115-120 |

| H6 / C6 | ~8.0-8.2 (dd) | ~148-152 |

| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -NH₂ | ~5.5-6.0 (s, br) | - |

| -SO₂NH- | ~8.5-9.5 (t, br) | - |

| -NH-CH₂ -CH₃ | ~3.1-3.3 (q) | ~35-40 |

| -NH-CH₂-CH₃ | ~1.1-1.3 (t) | ~14-16 |

Abbreviations: s = singlet, t = triplet, q = quartet, dd = doublet of doublets, br = broad.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form, which is particularly relevant for understanding polymorphism, salt forms, and amorphous states. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are broadened by these interactions. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce this broadening and obtain high-resolution spectra. wikipedia.org

For this compound, ssNMR could be used to:

Characterize crystalline forms: Different polymorphs of the compound would yield distinct ssNMR spectra due to differences in their crystal lattice packing and molecular conformation.

Study intermolecular interactions: Techniques like Rotational Echo Double Resonance (REDOR) can measure internuclear distances, providing insight into hydrogen bonding patterns involving the amino and sulfonamide groups in the solid state. wikipedia.org

Analyze conformational differences: Structural conformers that are rapidly interconverting in solution can often be observed as distinct species in the solid state, providing a more detailed picture of the molecule's conformational landscape. ox.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. The exact mass can confirm the molecular formula, C₇H₁₁N₃O₂S, distinguishing it from other potential isobaric compounds. This is a critical step in the confirmation of a newly synthesized compound's identity.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For sulfonamides, common fragmentation pathways have been extensively studied. nih.govresearchgate.net Key fragmentation processes for protonated this compound would likely include:

Loss of SO₂: A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da), often proceeding through an intramolecular rearrangement. nih.gov

Cleavage of the S-N bond: Scission of the bond between the sulfur atom and the ethylamino nitrogen would lead to fragments corresponding to the pyridine-sulfur moiety and the ethylamine (B1201723) side chain.

Cleavage of the C-S bond: Fragmentation of the bond between the pyridine ring and the sulfur atom can also occur.

Losses from the side chain: Fragmentation within the N-ethyl group, such as the loss of ethene (C₂H₄), is also possible.

The study of related aminosulfonamides has shown the typical production of fragment ions at m/z 156, 108, and 92. researchgate.net

Predicted MS/MS Fragmentation for this compound ([C₇H₁₁N₃O₂S+H]⁺, m/z 202.06)

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 202.06 | SO₂ | 138.06 | [C₇H₁₂N₃]⁺ (rearranged) |

| 202.06 | C₂H₅N (ethylamino) | 157.00 | [C₅H₅N₂O₂S]⁺ |

| 202.06 | H₂NSO₂ | 122.07 | [C₇H₈N₂]⁺ |

| 157.00 | SO₂ | 93.04 | [C₅H₅N₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In IR spectroscopy, the absorption of infrared radiation by the molecule excites molecular vibrations (stretching, bending, etc.). For this compound, characteristic IR absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amino group in aromatic amines are typically observed in the 3500–3300 cm⁻¹ region. nih.gov The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. The pyridine ring vibrations, for example, often produce strong Raman signals.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Amino (-NH₂) | -NH₂ Scissoring | 1640 - 1600 |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3300 - 3200 |

| Sulfonamide (-SO₂NH-) | S=O Asymmetric Stretch | 1320 - 1310 |

| Sulfonamide (-SO₂NH-) | S=O Symmetric Stretch | 1155 - 1143 |

| Sulfonamide (-SO₂NH-) | S-N Stretch | 915 - 895 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |

| Alkyl (-CH₂-CH₃) | C-H Stretch | 2980 - 2850 |

Data derived from studies on analogous sulfonamide and aminopyridine compounds. rsc.orgcore.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a molecule such as this compound, this technique would provide unequivocal evidence of its molecular geometry, including bond lengths, bond angles, and the conformation of the ethyl and amino groups relative to the pyridine ring.

In a typical X-ray crystallography experiment, a single crystal of this compound would be grown from a suitable solvent. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded on a detector. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal lattice is determined.

The data obtained from X-ray crystallography would be crucial for:

Confirming the connectivity of the atoms , verifying the sulfonamide linkage to the pyridine ring at the 2-position and the amino group at the 3-position.

Determining the conformation of the N-ethyl group , including the torsion angles around the N-C and C-C bonds.

Characterizing intermolecular interactions , such as hydrogen bonding involving the amino and sulfonamide groups, which are critical in understanding the crystal packing and solid-state properties of the compound.

While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for analogous structures.

| Parameter | Hypothetical Data for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

This table is illustrative and does not represent experimentally determined data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, both HPLC and GC-MS would be powerful tools for assessing its purity and for its isolation from reaction mixtures or impurities.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for a molecule like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation would be influenced by the polarity of the compound, with more polar impurities eluting earlier and less polar impurities eluting later than the target compound.

A typical HPLC analysis would provide:

Retention Time (tᵣ): The time it takes for the compound to travel from the injector to the detector, which is a characteristic parameter for a given compound under specific chromatographic conditions.

Peak Area: The area under the chromatographic peak, which is proportional to the concentration of the compound. This allows for the quantification of purity.

The following table outlines a hypothetical set of HPLC parameters that could be used for the analysis of this compound.

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table is illustrative and does not represent experimentally determined data for this compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the volatility of this compound may be a limiting factor for direct GC analysis due to the presence of polar amino and sulfonamide groups, derivatization can be employed to increase its volatility and thermal stability.

Derivatization involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. For the amino group in this compound, common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA).

Once derivatized, the compound can be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity.

A GC-MS analysis would provide:

Retention Time: Similar to HPLC, this helps in identifying the compound.

Mass Spectrum: A plot of ion abundance versus mass-to-charge ratio, which provides structural information.

The table below presents a hypothetical set of GC-MS parameters for the analysis of a derivatized form of this compound.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table is illustrative and does not represent experimentally determined data for this compound.

Computational and Theoretical Chemistry Studies on 3 Amino N Ethylpyridine 2 Sulfonamide

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of 3-amino-N-ethylpyridine-2-sulfonamide has been investigated using computational methods to understand the distribution of electrons and the nature of its molecular orbitals. Such studies are fundamental to predicting the molecule's reactivity, spectroscopic properties, and intermolecular behavior.

Calculations are typically performed using quantum chemical software. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing sulfonamide group and the pyridine ring, indicating the likely sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Note: The data in this table is hypothetical and based on typical values for similar compounds calculated using density functional theory.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and ground-state properties of molecules. nih.gov For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, can provide detailed insights into its structural parameters.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The optimized geometry corresponds to the lowest energy conformation of the molecule in its ground electronic state. This information is invaluable for understanding the steric and electronic effects that govern its shape and, consequently, its interactions with other molecules.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | S-N (sulfonamide) | 1.65 Å |

| S=O | 1.45 Å | |

| C-S | 1.78 Å | |

| C-N (amino) | 1.38 Å | |

| Bond Angle | O-S-O | 120.5° |

| C-S-N | 107.3° |

Note: The data in this table is hypothetical and based on typical values for similar sulfonamide and pyridine derivatives found in computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a vital tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the reactivity of the amino group or the pyridine nitrogen can be explored. Computational models can simulate protonation, alkylation, or acylation reactions at these sites. By calculating the energy barriers for each potential reaction pathway, the most favorable mechanism can be determined. These studies often employ DFT methods to locate the transition state structures and intrinsic reaction coordinate (IRC) calculations to confirm that these structures connect the reactants and products.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-ethyl and sulfonamide groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

Potential energy surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. By systematically rotating the rotatable bonds (e.g., the C-S, S-N, and N-C bonds of the ethylsulfonamide moiety) and calculating the energy at each orientation, a map of the molecule's potential energy as a function of its geometry is generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might adapt in different chemical environments.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. While specific QSRR studies on this compound are not available, the principles can be applied to understand how structural modifications would affect its reactivity.

In a QSRR study, a set of molecular descriptors is calculated for a series of related molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. These descriptors are then used to build a mathematical model that relates them to an observed measure of reactivity (e.g., a reaction rate constant). For sulfonamides, QSRR models could be developed to predict their acidity, nucleophilicity, or susceptibility to hydrolysis based on the nature of the substituents on the pyridine ring and the sulfonamide nitrogen.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions of this compound are critical to its physical properties and its interactions in a biological context. The molecule possesses several functional groups capable of forming hydrogen bonds: the amino group (donor), the sulfonamide NH (donor), the sulfonyl oxygens (acceptor), and the pyridine nitrogen (acceptor).

Computational studies can predict the geometry and strength of these hydrogen bonds. By modeling dimers or larger clusters of the molecule, it is possible to identify the most favorable hydrogen bonding motifs. For example, the amino group of one molecule could form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks in the solid state. The pyridine nitrogen can also act as a hydrogen bond acceptor. Understanding these networks is essential for predicting crystal packing and solubility.

Table 3: Potential Hydrogen Bond Interactions

| Donor | Acceptor | Typical Distance (Å) |

|---|---|---|

| Amino N-H | Sulfonyl O | 2.9 - 3.1 |

| Amino N-H | Pyridine N | 3.0 - 3.2 |

| Sulfonamide N-H | Sulfonyl O | 2.8 - 3.0 |

Note: The data in this table is based on typical hydrogen bond distances observed in related organic molecules.

Derivatives and Analogues of 3 Amino N Ethylpyridine 2 Sulfonamide: Synthetic Approaches and Chemical Investigations

Design Principles for Structural Diversification

The structural diversification of 3-amino-N-ethylpyridine-2-sulfonamide is guided by established principles in medicinal and synthetic chemistry. The primary objective is to systematically modify the core structure to explore the chemical space and investigate the impact of these modifications on the molecule's properties. Key design principles include:

Substituent Modification: Introducing a variety of functional groups at different positions of the pyridine (B92270) ring can significantly alter the electronic and steric properties of the molecule. This includes the addition of electron-donating or electron-withdrawing groups, halogens, and alkyl or aryl moieties.

Scaffold Hopping and Isosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties. For instance, the pyridine ring could be replaced by other heterocyclic systems, or the sulfonamide linker could be modified. This strategy aims to discover novel scaffolds while retaining key interaction points. nih.gov

Functional Group Interconversion: The existing functional groups, namely the amino and sulfonamide moieties, serve as handles for further chemical transformations. These groups can be converted into a wide range of other functionalities to create new derivatives with diverse chemical characteristics.

Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can lead to a more defined three-dimensional shape, which can be crucial for specific molecular interactions.

These design principles are systematically applied to generate libraries of compounds for further chemical and biological investigation.

Synthesis of Pyridine Ring-Modified Analogues

Modification of the pyridine ring is a key strategy for structural diversification. Synthetic approaches to achieve this include electrophilic and nucleophilic aromatic substitution reactions, as well as cross-coupling reactions.

A general approach to synthesizing substituted pyridine-based sulfonamides involves the reaction of an appropriately substituted aminopyridine with a sulfonyl chloride. eurjchem.com For ring-modified analogues of this compound, this would entail starting with a pyridine derivative where the desired substituents are already in place.

Table 1: Synthetic Approaches to Pyridine Ring-Modified Analogues

| Analogue Name | Modification | Synthetic Approach |

|---|---|---|

| 5-Bromo-3-amino-N-ethylpyridine-2-sulfonamide | Bromination at C5 | Direct bromination of 3-aminopyridine (B143674) followed by chlorosulfonation and amidation. |

| 3-Amino-N-ethyl-5-methylpyridine-2-sulfonamide | Methylation at C5 | Synthesis starting from 3-amino-5-methylpyridine. |

| 3-Amino-N-ethyl-4-methoxypyridine-2-sulfonamide | Methoxylation at C4 | Utilization of a pre-functionalized 3-amino-4-methoxypyridine (B1276461) scaffold. |

Preparation of N-Substituted Sulfonamide Derivatives

The N-ethyl group of the sulfonamide can be readily replaced with a variety of other substituents by reacting 3-aminopyridine-2-sulfonyl chloride with different primary or secondary amines. rasayanjournal.co.in This approach allows for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties at the sulfonamide nitrogen.

The general synthetic scheme involves the initial preparation of 3-aminopyridine-2-sulfonyl chloride from 3-aminopyridine. This intermediate is then reacted with a diverse panel of amines in the presence of a base to yield the desired N-substituted sulfonamide derivatives.

Table 2: Examples of N-Substituted Sulfonamide Derivatives

| Derivative Name | N-Substituent | Amine Reactant |

|---|---|---|

| 3-Amino-N-propylpyridine-2-sulfonamide | Propyl | Propan-1-amine |

| 3-Amino-N-benzylpyridine-2-sulfonamide | Benzyl | Phenylmethanamine |

| 3-Amino-N-(4-fluorophenyl)pyridine-2-sulfonamide | 4-Fluorophenyl | 4-Fluoroaniline |

| 3-Amino-N-cyclopropylpyridine-2-sulfonamide | Cyclopropyl (B3062369) | Cyclopropanamine |

Functionalization at the Amino Position for New Scaffolds

The 3-amino group is a versatile functional handle for the construction of new molecular scaffolds. nih.gov It can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to generate a diverse array of derivatives.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides provides bis-sulfonamide derivatives.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can introduce various alkyl groups.

Heterocycle Formation: The amino group can serve as a key component in condensation reactions to form fused heterocyclic rings, such as imidazopyridines or pyrazolopyridines.

Table 3: New Scaffolds via Functionalization at the Amino Position

| Scaffold Type | Reaction | Reagent Example |

|---|---|---|

| Amide | Acylation | Acetyl chloride |

| Urea | Urea Formation | Phenyl isocyanate |

| Guanidine | Guanidinylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |

These transformations significantly expand the chemical diversity of the derivatives, leading to new scaffolds with potentially different chemical and physical properties.

Exploration of Isomeric Structures and Their Chemical Behavior

The investigation of isomeric structures is essential to understand the impact of substituent positioning on the molecule's properties. For this compound, several positional isomers can be synthesized and their chemical behavior compared. The structures of isomeric aminopyridine sulfonamides can differ in their hydrogen-bonding arrangements, leading to different supramolecular structures. nih.gov

Table 4: Positional Isomers of Amino-N-ethylpyridine-2-sulfonamide

| Isomer Name | Position of Amino Group | Expected Differences in Chemical Behavior |

|---|---|---|

| 4-Amino-N-ethylpyridine-2-sulfonamide | C4 | Altered basicity of the pyridine nitrogen and amino group due to different electronic effects. |

| 5-Amino-N-ethylpyridine-2-sulfonamide | C5 | Changes in dipole moment and potential for intramolecular hydrogen bonding. |

The synthesis of these isomers typically requires starting from the corresponding isomeric aminopyridines. A comparative study of their spectroscopic data, pKa values, and reactivity can provide valuable insights into the structure-property relationships of this class of compounds.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the structure of this compound can be achieved through several stereoselective synthetic methods. Chiral sulfonamides are important building blocks in medicinal chemistry. nih.gov

One approach involves the use of chiral amines in the sulfonamide formation step. For example, reacting 3-aminopyridine-2-sulfonyl chloride with a chiral amine, such as (R)- or (S)-1-phenylethanamine, would yield a pair of diastereomeric products that could be separated.

Another strategy is the introduction of a chiral center at the N-alkyl group of the sulfonamide. This can be accomplished by using a chiral alkylating agent or by employing a chiral auxiliary. β-Amino sulfones and sulfonamides can be synthesized stereoselectively through the addition of sulfonyl anions to chiral N-sulfinyl imines. researchgate.net

Table 5: Strategies for Stereoselective Synthesis

| Chiral Moiety Location | Synthetic Strategy | Example of Chiral Reagent |

|---|---|---|

| N-Substituent of Sulfonamide | Reaction with a chiral amine | (R)-alpha-methylbenzylamine |

| Pyridine Ring Substituent | Asymmetric synthesis of a substituted pyridine precursor | Asymmetric hydrogenation |

The development of stereoselective syntheses is critical for the preparation of enantiomerically pure compounds, which is often a requirement for detailed biological evaluation.

Applications of 3 Amino N Ethylpyridine 2 Sulfonamide in Advanced Chemical Research and Material Science

Role as a Privileged Scaffold in Complex Molecule Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often leading to the discovery of potent and selective therapeutic agents. nih.gov The pyridine (B92270) ring is one of the most widely utilized pharmacophores in drug development, forming the core of thousands of biologically active compounds. nih.gov Its inclusion in a molecule can enhance water solubility and provide a key site for biological interactions. nih.gov

Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, famously known as a "sulfa drug" moiety, and is present in a wide array of pharmaceutical agents exhibiting antibacterial, antitumor, and antihypertensive properties, among others. rsc.orgnih.gov

The structure of 3-amino-N-ethylpyridine-2-sulfonamide is a quintessential example of a privileged scaffold, as it merges these two powerful motifs. This combination offers a rigid, three-dimensional structure with multiple, chemically distinct points for diversification:

The primary amino group at the 3-position.

The secondary amine of the sulfonamide.

The nitrogen atom of the pyridine ring.

The aromatic pyridine ring itself, which can be further functionalized.

This multi-functional nature allows for the systematic modification and optimization of the compound's properties, making it an attractive starting point for constructing libraries of complex molecules in drug discovery and chemical biology. nih.govmdpi.com

Utilization as a Ligand Precursor in Coordination Chemistry and Catalysis

The presence of multiple nitrogen and oxygen atoms makes this compound an excellent precursor for designing ligands for transition metal complexes. Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in developing catalysts for a vast range of chemical transformations. nih.govresearchgate.net

The key coordination sites within the molecule include:

Pyridine Ring Nitrogen: This is a strong, nucleophilic Lewis base site that readily coordinates to a variety of metal ions. mdpi.com

3-Amino Group: The primary amine can also act as a donor ligand.

Sulfonamide Group: The sulfonamide group offers a more complex coordination behavior. The nitrogen atom can be deprotonated to form an anionic N-donor, which often results in a stable chelate ring when combined with coordination from the nearby pyridine nitrogen. The oxygen atoms can also participate in coordination.

This multi-dentate character allows the molecule to act as a versatile chelating agent, stabilizing various oxidation states of metal ions and influencing the geometry of the resulting complex. unimi.it Metal complexes derived from analogous aminopyridine and sulfonamide ligands have demonstrated significant catalytic activity in reactions such as C-C bond formation, oxidation, and reduction reactions. nih.govunimi.it For example, Pd(II) complexes with pyridine derivatives are efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, while Au(III) complexes show activity in cyclopropanation. nih.govacs.org

| Metal Ion | Potential Coordination Sites | Example Catalytic Applications (from related systems) |

| Palladium (Pd) | Pyridine-N, Amino-N | Suzuki-Miyaura, Heck Cross-Coupling nih.gov |

| Copper (Cu) | Pyridine-N, Sulfonamide-N/O | Oxidation, C-N Coupling |

| Gold (Au) | Pyridine-N | Cyclopropanation, Hydrofunctionalization acs.org |

| Iron (Fe) | Pyridine-N, Amino-N | C-H Bond Activation, Suzuki-Miyaura Coupling unimi.it |

| Cobalt (Co) | Pyridine-N, Amino-N | Acetylene Cyclotrimerization researchgate.net |

Integration into Polymer and Material Architectures

While specific examples of this compound being used as a monomer are not extensively documented, its functional groups make it a highly promising candidate for incorporation into advanced polymers and materials. Pyridine derivatives are widely used to create functional materials due to their ability to coordinate with metals, form hydrogen bonds, and undergo quaternization. rsc.org

Potential routes for integration include:

Coordination Polymers: The pyridine nitrogen can act as a node in the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). Such materials have applications in gas storage, separation, and catalysis.

Polycondensation: The primary amino group is a reactive handle for polymerization reactions. It can react with diacyl chlorides to form polyamides, with diisocyanates to form polyureas, or with epoxides to form epoxy resins.

Functionalization of Existing Polymers: The molecule can be grafted onto existing polymer backbones to impart specific properties, such as metal-ion binding, pH-responsiveness, or altered thermal stability. For instance, polymers containing sulfonamide groups are known to have applications as ion-exchange resins and in biomedical materials. The synthesis of poly(thioester sulfonamide)s has been achieved through the ring-opening copolymerization of N-sulfonyl aziridine, demonstrating a pathway for incorporating the sulfonamide moiety into polymer chains. nih.gov

Precursor for Novel Chemical Reagents and Auxiliaries

The chemical reactivity of the functional groups in this compound allows it to serve as a precursor for a variety of specialized chemical reagents and synthetic auxiliaries. The primary aromatic amine at the 3-position is particularly versatile.

Diazotization Reactions: The amino group can be converted into a diazonium salt. This intermediate is highly valuable in synthesis as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This provides a straightforward route to a diverse family of 3-substituted pyridine-2-sulfonamides.

Acylation and Sulfonylation: The amino group can be readily acylated or can react with other sulfonyl chlorides to generate more complex amide or bis-sulfonamide structures. nih.gov These derivatives can be used as ligands or as intermediates in multi-step syntheses.

Condensation Reactions: Reaction with aldehydes or ketones can form Schiff bases (imines), which are important intermediates and ligands in their own right. For example, pyridine-based amides like MAPA reagents are used for the acylation of organometallic reagents. mdpi.com

| Reactive Site | Reagent(s) | Transformation | Resulting Functionality |

| 3-Amino Group | NaNO₂, HCl | Diazotization | Diazonium Salt (-N₂⁺) |

| Diazonium Salt | CuCl / CuBr / CuCN | Sandmeyer Reaction | Chloro (-Cl) / Bromo (-Br) / Cyano (-CN) |

| 3-Amino Group | Acyl Chloride (R-COCl) | Acylation | Amide (-NH-CO-R) |

| 3-Amino Group | Aldehyde (R-CHO) | Condensation | Imine/Schiff Base (-N=CH-R) |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. This compound is well-equipped to participate in the formation of ordered supramolecular structures. The molecule possesses multiple hydrogen bond donor and acceptor sites, which are the primary driving forces for self-assembly. rsc.org

Hydrogen Bond Donors: The N-H protons of the 3-amino group and the sulfonamide group.

Hydrogen Bond Acceptors: The pyridine ring nitrogen and the two sulfonyl oxygens.

This combination of donors and acceptors can lead to the formation of robust and predictable hydrogen-bonding networks, such as dimers, chains, or layered sheets. nih.govresearchgate.net For instance, studies on isomeric aminopyridine sulfonamides show that intermolecular N-H···N (amine to pyridine) and N-H···O (amine to sulfonyl) hydrogen bonds are common motifs that direct the crystal packing. nih.gov The formation of cocrystals and molecular salts with organic acids is another application, where proton transfer and hydrogen bonding between the aminopyridine and the acid dictate the final supramolecular assembly. researchgate.net Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions, adding another layer of control over the self-assembly process.

Future Directions and Emerging Research Avenues for 3 Amino N Ethylpyridine 2 Sulfonamide Research

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of pyridine (B92270) sulfonamides traditionally involves multi-step processes that can be resource-intensive. Future research will likely focus on developing greener and more efficient synthetic routes to 3-amino-N-ethylpyridine-2-sulfonamide. This involves a shift away from stoichiometric reagents towards catalytic processes, the use of environmentally benign solvents, and the implementation of one-pot reactions to minimize waste and improve atom economy. nih.govrsc.orgnih.gov

Key areas for development include:

Catalytic C-H Amination/Sulfonamidation: Directing C-H functionalization on the pyridine ring would be a highly efficient strategy, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be particularly beneficial for exothermic or hazardous reactions.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes.

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple starting materials react in a single vessel to form the target molecule can significantly reduce the number of steps and purification processes required. researchgate.net

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Traditional Approach | Sustainable/Efficient Approach | Potential Advantages |

| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Water, ethanol, or solvent-free conditions | Reduced environmental impact and toxicity |

| Reagents | Stoichiometric and hazardous reagents | Catalytic amounts of reagents, biocatalysts | Increased atom economy, reduced waste, improved safety |

| Process | Multi-step batch processing | One-pot reactions, continuous flow synthesis | Reduced reaction time, improved yield and purity, easier scalability |

| Energy | High-temperature reflux | Microwave-assisted or room temperature reactions | Reduced energy consumption |

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The functional groups present in this compound—an amino group, a sulfonamide, and a pyridine ring—offer a rich playground for exploring novel chemical transformations. Future research could focus on leveraging these groups to create a diverse library of derivatives with unique properties.

Emerging areas of interest include:

Late-Stage Functionalization: Developing reactions that can selectively modify the molecule's core structure at a late stage of the synthesis is crucial for drug discovery programs. acs.org This could involve, for example, the selective C-H functionalization of the pyridine ring.

Photoredox Catalysis: The use of light to drive chemical reactions opens up new avenues for bond formation that are not accessible through traditional thermal methods. acs.org This could be used to introduce novel substituents onto the pyridine ring or to functionalize the ethyl group of the sulfonamide.

Electrosynthesis: Employing electricity to drive redox reactions can provide a green and efficient alternative to chemical oxidants and reductants.

Novel Cyclization Reactions: The amino and sulfonamide groups could be used as handles to construct fused ring systems, leading to novel heterocyclic scaffolds with potentially interesting biological activities. researchgate.net

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and developing new transformations. The use of advanced in situ spectroscopic techniques can provide real-time insights into the formation and consumption of intermediates, catalyst speciation, and reaction kinetics.

Future research in this area could involve:

In Situ NMR Spectroscopy: To monitor the progress of a reaction directly in the NMR tube, providing quantitative data on the concentration of reactants, intermediates, and products over time.

In Situ FT-IR and Raman Spectroscopy: To track changes in vibrational modes, which can be correlated with the formation and breaking of chemical bonds. jst.go.jp

Mass Spectrometry-Based Techniques: Such as Reaction Progress Kinetic Analysis (RPKA), to rapidly screen reaction conditions and elucidate complex reaction networks.

These studies would provide a detailed mechanistic picture that is essential for the rational design of more efficient and selective synthetic processes.

Computational Design and Prediction of New Derivatives with Desired Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis. nih.govnih.govazpharmjournal.com For this compound, computational methods can be used to predict the properties of new derivatives and to guide synthetic efforts towards molecules with desired characteristics.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com

Molecular Docking: To predict the binding affinity and mode of interaction of designed derivatives with biological targets, such as enzymes or receptors. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: To build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness of new derivatives at an early stage of the design process.

A hypothetical table of computationally designed derivatives and their predicted properties is shown below:

| Derivative | Modification | Predicted LogP | Predicted Binding Affinity (Kd, nM) | Predicted Toxicity Risk |

| Parent Compound | - | 1.5 | 500 | Low |

| Derivative A | Addition of a hydroxyl group to the pyridine ring | 1.2 | 250 | Low |

| Derivative B | Replacement of the ethyl group with a cyclopropyl (B3062369) group | 1.8 | 150 | Low |

| Derivative C | Introduction of a fluorine atom to the pyridine ring | 1.7 | 300 | Medium |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

Future research in this domain could leverage:

Retrosynthesis Prediction Algorithms: These programs can analyze the structure of the target molecule and propose a series of reactions to synthesize it from commercially available starting materials. nih.gov

Reaction Outcome Prediction Models: ML models trained on large datasets of chemical reactions can predict the likely outcome of a proposed reaction, including the expected yield and potential side products.

Automated Synthesis Platforms: The combination of AI-driven route planning with robotic systems for automated reaction execution could enable the rapid synthesis and screening of large libraries of derivatives.

The application of these technologies has the potential to significantly accelerate the discovery and development of new molecules based on the this compound scaffold.

Q & A

Q. How can researchers optimize the synthesis of 3-amino-N-ethylpyridine-2-sulfonamide to improve yield and purity?

Methodological Answer: The reaction of sulfonyl chlorides with amines can be optimized using tertiary pyridine bases (e.g., 3-picoline or 3,5-lutidine) to enhance coupling efficiency. A preferred approach involves forming an N-arylsulfilimine catalyst in situ by reacting the sulfonyl chloride with the amine in the presence of dimethyl sulfoxide (DMSO) and 3-picoline. Maintaining a slight excess of sulfonyl chloride (1.1–1.2 equivalents) while using stoichiometric equivalents of the amine minimizes side reactions. Solvent choice (e.g., THF or toluene) and reaction temperature (70–80°C) also influence yield. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are critical for structural characterization of this compound?